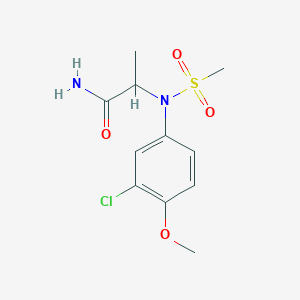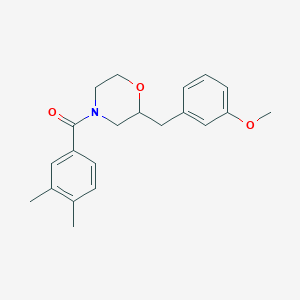
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. This compound is a proteasome inhibitor, which means that it has the ability to prevent the breakdown of proteins within cells. This property has made it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of the proteasome, which is responsible for breaking down proteins within cells. By preventing this process, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can cause the accumulation of abnormal proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been studied extensively in cell culture and animal models. These studies have shown that N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth and spread of cancer cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This property makes it a promising candidate for the development of new cancer treatments. However, one limitation of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of new proteasome inhibitors that are more potent and less toxic than N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. Additionally, researchers are investigating the use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers are exploring the potential use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a promising compound with potential applications in the field of cancer research. Its ability to selectively target cancer cells and induce cell death make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand its mechanisms of action and potential toxicity, as well as to explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This compound is then reacted with alanine to produce N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Applications De Recherche Scientifique
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Proteasome inhibitors like N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been shown to have anti-cancer properties by inducing cell death and preventing the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-7(11(13)15)14(19(3,16)17)8-4-5-10(18-2)9(12)6-8/h4-7H,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQAVLVFNPUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)
![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)

![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6081707.png)
![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B6081712.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)